

Introduction: A Privileged Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B1370745

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2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine ring fused with an oxazole ring. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The fused ring system is considered a "privileged structure" as its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.^{[1][2]} The presence of a reactive chlorine atom at the 2-position makes this molecule a highly versatile and valuable building block for the synthesis of more complex, functionalized molecules. This guide provides a comprehensive overview of its fundamental properties, core reactivity, and applications, with a focus on its practical use in a research and development setting.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of **2-Chlorooxazolo[4,5-b]pyridine** is the first step in its effective utilization. These properties dictate its handling, storage, and behavior in chemical reactions.

Property	Value	Source
CAS Number	325976-45-2	[3][4]
Molecular Formula	C ₆ H ₃ ClN ₂ O	[5]
Molecular Weight	154.55 g/mol	[5]
IUPAC Name	2-chloro-[6][7]oxazolo[4,5-b]pyridine	[5]
Canonical SMILES	<chem>C1=CN=C2C(=C1)N=C(O2)Cl</chem>	[8]
Appearance	Not explicitly stated, likely a solid at room temperature.	
Purity	Typically available at ≥97%	[9]

Note: Some properties like melting and boiling points are not consistently reported for the parent compound but are available for derivatives.

Structural Diagram

```
// Define nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; O3 [label="O", pos="1.7,0!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="-0.5,-1!"]; C6 [label="C", pos="-1.3,0!"]; N7 [label="N", pos="-0.8,1!"]; Cl [label="Cl", pos="2.5,2.5!"]; H1 [label="H", pos="-2.3,0!"]; H2 [label="H", pos="-1, -2!"]; H3 [label="H", pos="1.2, -2!];
```

```
// Draw bonds C2 -- N1; N1 -- C4 [style=invis]; // for positioning C2 -- O3; O3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- N7 [style=double]; N7 -- N1; C4 -- N7; C2 -- Cl; C6 -- H1; C5 -- H2; // Pyridine ring double bonds edge [style=double]; N1 -- C2 [style=invis]; N7 -- C6; C5 -- C4; } Caption: Chemical structure of 2-Chlorooxazolo[4,5-b]pyridine.
```

Synthesis of the Oxazolo[4,5-b]pyridine Core

The construction of the oxazolo[4,5-b]pyridine scaffold is typically achieved through the cyclization of a substituted pyridine precursor. A common and effective method involves the condensation of 2-amino-3-hydroxypyridine with a suitable reagent.

One widely employed strategy uses carboxylic acids or their derivatives in the presence of a dehydrating and cyclizing agent, such as polyphosphoric acid (PPA).^{[10][11]} This approach facilitates the formation of the oxazole ring fused to the pyridine backbone. For instance, reacting 2-amino-3-hydroxypyridine with chloroacetic acid derivatives under these conditions can yield the desired chloro-substituted oxazolopyridine intermediates.^[10]

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Chemical Reactivity: The Role of the C-2 Chlorine

The synthetic utility of **2-Chlorooxazolo[4,5-b]pyridine** stems almost entirely from the reactivity of the chlorine atom at the 2-position. This position is highly activated towards nucleophilic attack.

Causality of Reactivity: The electron density at the C-2 carbon is significantly reduced due to the inductive and mesomeric (resonance) effects of two electronegative atoms:

- **Pyridine Nitrogen (N-7):** The nitrogen atom in the pyridine ring withdraws electron density from the entire ring system, making the carbons more electrophilic.
- **Oxazole Oxygen (O-3) and Nitrogen (N-1):** The atoms within the fused oxazole ring also contribute to the electron-deficient nature of the C-2 position.

This electronic arrangement makes the C-2 carbon an excellent electrophile, readily undergoing nucleophilic aromatic substitution (S_NAr) reactions.^{[12][13][14]}

Nucleophilic Aromatic Substitution (S_NAr)

The primary reaction pathway is the S_NAr mechanism, which proceeds via an addition-elimination sequence. A nucleophile attacks the electrophilic C-2 carbon, temporarily breaking the aromaticity of the ring to form a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.^[13] The subsequent elimination of the chloride leaving group restores aromaticity and yields the substituted product.

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This pathway allows for the facile introduction of a wide variety of functional groups by using different nucleophiles, such as:

- Amines (R-NH₂): To form 2-amino derivatives.
- Alcohols/Alkoxides (R-OH / R-O⁻): To form 2-alkoxy derivatives.
- Thiols/Thiolates (R-SH / R-S⁻): To form 2-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical S_NAr, **2-Chlorooxazolo[4,5-b]pyridine** is an excellent substrate for modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction provides a powerful and general method for forming carbon-nitrogen bonds.[15]

Buchwald-Hartwig Amination: This reaction uses a palladium catalyst, a phosphine ligand, and a base to couple aryl halides with primary or secondary amines.[16][17] The choice of ligand is critical and often requires optimization, with bulky, electron-rich phosphines generally giving the best results for aryl chlorides.[16] The reaction is indispensable for synthesizing libraries of N-substituted compounds for drug discovery.

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Applications in Drug Discovery and Medicinal Chemistry

The oxazolo[4,5-b]pyridine scaffold is a key pharmacophore found in molecules with a broad spectrum of biological activities. Derivatives have been investigated for use as:

- **Antibacterial Agents:** Some compounds are thought to act as analogues of adenine and guanine, potentially inhibiting nucleic acid synthesis or enzymes like DNA gyrase.[18]

Studies have shown good activity against various bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[19][20]}

- **Anticancer Agents:** Certain derivatives have been explored for their potential to inhibit key signaling pathways involved in tumor growth and survival.^[5]
- **Enzyme Inhibitors:** The versatile structure can be tailored to fit the active sites of various enzymes, making it a valuable starting point for developing targeted inhibitors.^[5]

2-Chlorooxazolo[4,5-b]pyridine is the critical starting material for accessing these diverse derivatives. Its reactivity allows for the systematic modification of the 2-position, enabling the generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Exemplary Experimental Protocol: Nucleophilic Substitution with Morpholine

This protocol describes a general procedure for the S_NAr reaction, which must be validated and optimized for specific laboratory conditions.

Objective: To synthesize 2-morpholinooxazolo[4,5-b]pyridine.

Materials:

- **2-Chlorooxazolo[4,5-b]pyridine** (1.0 eq)
- Morpholine (1.2 eq)
- Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)
- Dimethylformamide (DMF) or another polar aprotic solvent
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask, add **2-Chlorooxazolo[4,5-b]pyridine** (1.0 eq) and the solvent (e.g., DMF).
- **Addition of Reagents:** Add the base (e.g., K_2CO_3 , 2.0 eq) followed by the slow addition of morpholine (1.2 eq) while stirring at room temperature.
- **Heating:** Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.
- **Work-up:**
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the combined organic phase over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product via column chromatography on silica gel to yield the pure 2-morpholinooxazolo[4,5-b]pyridine.

Safety and Handling

2-Chlorooxazolo[4,5-b]pyridine and its structural isomer 2-chlorooxazolo[5,4-b]pyridine are classified as hazardous chemicals.^{[9][21]} Standard laboratory safety precautions are mandatory.

Hazard Information	Precautionary Measures
GHS Pictograms: Skull and Crossbones, Exclamation Mark, Health Hazard	Prevention (P-statements): P260, P264, P270, P271, P280
Hazard Statements (H-statements): ^{[9][21]} H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.	Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. ^[21]
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. ^[9]	
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. ^[21]	

This information is a summary and not a substitute for a full Safety Data Sheet (SDS), which should be consulted before handling the compound.^{[21][22][23]}

Spectroscopic Analysis Guidance

While a specific spectrum is not provided, the following are expected characteristics for structural confirmation:

- ¹H NMR: Three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. Their splitting patterns (doublets, doublets of doublets) will be indicative of their coupling with each other.

- ^{13}C NMR: Six signals corresponding to the carbons of the fused ring system. The signal for C-2 (the carbon bonded to chlorine) will be significantly affected by the electronegative substituent.
- IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching within the rings, and C-O-C stretching from the oxazole moiety.
- Mass Spectrometry: The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight (154.55), with a characteristic isotopic pattern ($\text{M}+2$ peak at ~33% intensity of M^+) due to the presence of the ^{37}Cl isotope.

Conclusion

2-Chlorooxazolo[4,5-b]pyridine is a cornerstone reagent for chemists engaged in the synthesis of functional heterocyclic molecules. Its well-defined reactivity, centered on the activated C-2 position, provides reliable and versatile pathways for molecular elaboration through both classical nucleophilic substitution and modern cross-coupling chemistry. Its role as a precursor to a wide array of biologically active compounds solidifies its importance as a high-value building block in the fields of drug discovery and materials science.

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